MNP-Gal

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

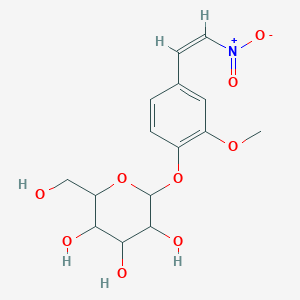

2-(hydroxymethyl)-6-[2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO9/c1-23-10-6-8(4-5-16(21)22)2-3-9(10)24-15-14(20)13(19)12(18)11(7-17)25-15/h2-6,11-15,17-20H,7H2,1H3/b5-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHYYNTWHBRKNT-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Galactose-Targeted Magnetic Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactose-targeted magnetic nanoparticles (GMNPs) represent a promising platform for the targeted delivery of therapeutic and diagnostic agents, particularly to hepatocytes in the liver. This technical guide delves into the core mechanism of action of these nanoparticles, providing a comprehensive overview of their synthesis, targeting strategy, cellular uptake, and subsequent intracellular effects. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of the design and application of GMNPs.

The primary targeting mechanism of GMNPs relies on the specific interaction between galactose ligands on the nanoparticle surface and the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This targeted approach enhances the delivery of payloads to the liver while minimizing off-target effects, offering significant potential for the treatment of various liver diseases, including hepatocellular carcinoma and hepatitis.

Synthesis and Functionalization of Galactose-Targeted Magnetic Nanoparticles

The foundation of a successful GMNP system lies in its synthesis and functionalization. Iron oxide nanoparticles, typically magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃), are the most commonly used magnetic cores due to their biocompatibility and superparamagnetic properties.

Experimental Protocol: Synthesis of Galactose-Targeted Magnetic Nanoparticles

This protocol outlines a general methodology for the synthesis and galactosylation of magnetic nanoparticles.

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

-

Ammonium hydroxide (NH₄OH)

-

Chitosan

-

Acetic acid

-

Lactobionic acid

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dialysis membrane (MWCO 10 kDa)

Procedure:

-

Synthesis of Magnetic Iron Oxide Nanoparticles (MNPs):

-

Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio under nitrogen atmosphere with vigorous stirring.

-

Heat the solution to 80°C.

-

Rapidly add ammonium hydroxide to the solution to induce the co-precipitation of iron oxide nanoparticles.

-

Continue stirring for 1-2 hours at 80°C.

-

Cool the mixture to room temperature and collect the black precipitate using a strong magnet.

-

Wash the nanoparticles repeatedly with deionized water until the supernatant is neutral.

-

Dry the MNPs under vacuum.

-

-

Chitosan Coating of MNPs:

-

Disperse the dried MNPs in a 1% (w/v) chitosan solution in 2% (v/v) acetic acid.

-

Sonicate the mixture to ensure a uniform dispersion.

-

Stir the suspension for 24 hours at room temperature.

-

Collect the chitosan-coated MNPs (CS-MNPs) using a magnet and wash with deionized water to remove excess chitosan.

-

-

Galactosylation of CS-MNPs:

-

Activate the carboxyl groups of lactobionic acid (a source of galactose) by reacting it with EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes at room temperature.

-

Add the dispersed CS-MNPs to the activated lactobionic acid solution.

-

Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.

-

Purify the resulting galactose-targeted magnetic nanoparticles (Gal-CS-MNPs) by magnetic separation and extensive dialysis against deionized water to remove unreacted reagents.

-

Lyophilize the final product for storage.

-

Targeting Mechanism: The Asialoglycoprotein Receptor

The specificity of GMNPs for hepatocytes is primarily mediated by the asialoglycoprotein receptor (ASGPR), a C-type lectin expressed almost exclusively on the sinusoidal surface of hepatocytes[1][2]. The ASGPR recognizes and binds terminal galactose or N-acetylgalactosamine residues of glycoproteins, facilitating their clearance from circulation[1].

The binding affinity of galactosylated nanoparticles to ASGPR is a critical parameter for effective targeting. While specific Kd values for galactose-targeted magnetic nanoparticles are not extensively reported, studies on similar N-acetylgalactosamine glycopolymers have shown binding affinities to ASGPR in the micromolar to nanomolar range, highlighting the strong interaction facilitated by multivalent presentation of the sugar ligands on the nanoparticle surface[3][4].

Cellular Uptake and Intracellular Trafficking

Upon binding to the ASGPR, GMNPs are internalized by the hepatocyte through receptor-mediated endocytosis. This process is a highly efficient mechanism for cellular entry.

// Nodes GMNP [label="Galactose-Targeted\nMagnetic Nanoparticle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ASGPR [label="Asialoglycoprotein\nReceptor (ASGPR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Membrane [label="Hepatocyte\nCell Membrane", shape=plaintext, fontcolor="#202124"]; Clathrin_Pit [label="Clathrin-Coated Pit", shape=ellipse, fillcolor="#FBBC05"]; Endosome [label="Early Endosome", shape=ellipse, fillcolor="#FBBC05"]; Late_Endosome [label="Late Endosome", shape=ellipse, fillcolor="#EA4335"]; Lysosome [label="Lysosome", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Drug_Release [label="Drug Release", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Therapeutic_Effect [label="Therapeutic Effect", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Exocytosis [label="Exocytosis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GMNP -> ASGPR [label="Binding"]; ASGPR -> Clathrin_Pit [label="Clustering"]; Clathrin_Pit -> Endosome [label="Internalization"]; Endosome -> Late_Endosome [label="Maturation"]; Late_Endosome -> Lysosome [label="Fusion"]; Lysosome -> Drug_Release [label="Degradation &\npH change"]; Drug_Release -> Therapeutic_Effect; Late_Endosome -> Exocytosis [style=dashed];

// Invisible nodes and edges for alignment {rank=same; GMNP; ASGPR;} {rank=same; Clathrin_Pit; Endosome;} {rank=same; Late_Endosome; Lysosome;} } Caption: Receptor-mediated endocytosis of GMNPs.

Studies have shown that the multivalency of galactose on the nanoparticle surface can influence the specific endocytic pathway. Higher galactose densities tend to favor clathrin-mediated endocytosis, while lower densities may involve lipid raft/caveolae-mediated pathways.

Once inside the cell, the nanoparticles are trafficked through the endo-lysosomal pathway. The acidic environment of the late endosomes and lysosomes (pH 4.5-5.0) can facilitate the release of conjugated drugs, particularly those linked via pH-sensitive bonds. The iron oxide core of the nanoparticles may eventually be degraded, releasing iron ions that can enter the cellular iron pool.

Quantitative Data on Nanoparticle Performance

The efficacy of GMNPs can be quantified through various in vitro and in vivo parameters. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Cellular Uptake of Galactose-Targeted Nanoparticles in HepG2 Cells

| Nanoparticle Formulation | Uptake Measurement Method | Result | Reference |

| Galactose-anchored liposomes | Fluorescence Intensity | ~4.5-fold higher uptake compared to non-targeted liposomes | |

| Curcumin-loaded galactosylated BSA nanoparticles | HPLC | Significantly higher intracellular curcumin concentration compared to non-targeted nanoparticles | |

| Galactose-modified microemulsions | Fluorescence Intensity | Significantly higher uptake compared to non-modified microemulsions |

Table 2: Drug Loading and Release from Galactose-Targeted Magnetic Nanoparticles

| Nanoparticle Formulation | Drug | Loading Capacity (μg drug/mg NP) | Loading Efficiency (%) | Release Conditions | Cumulative Release (%) | Reference |

| Fe₃O₄@DEX/PLA-DOX | Doxorubicin | 246.9 ± 9.4 | 59.45 ± 3.64 | pH 4.0, 48h | ~80 | |

| Fe₃O₄@SiĸCRG-DOX | Doxorubicin | 123 | 55 | pH 4.2, 5h | ~73 | |

| MNP_OA-DOX | Doxorubicin | 870 | ~90 | pH 5.0, 24h | ~30 |

Table 3: In Vivo Biodistribution of Magnetic Nanoparticles in Mice

| Nanoparticle Formulation | Time Post-Injection | Organ | Accumulation (% Injected Dose/g tissue) | Reference |

| Carboxyl-coated IOMNs (10 nm) | 24 hours | Liver | ~50 | |

| Carboxyl-coated IOMNs (40 nm) | 24 hours | Spleen | ~60 | |

| Peptide-coated MNBs | 24 hours | Spleen | ~150 µg Fe/g tissue | |

| Mesoporous silica-coated IONPs | 24 hours | Liver | Up to 3.2 mg Fe/g tissue |

Mechanism of Action: Intracellular Signaling Pathways

The intracellular fate of GMNPs and their cargo can trigger various signaling pathways, leading to therapeutic effects or potential toxicity. The iron oxide core, upon degradation, can release iron ions, which are known to participate in cellular signaling.

Iron can directly activate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway in hepatic macrophages. NF-κB is a key regulator of the inflammatory response and cell survival. Its activation can lead to the transcription of pro-inflammatory cytokines and anti-apoptotic proteins.

Furthermore, iron oxide nanoparticles have been shown to induce the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, such as p38 and JNK. These pathways are involved in cellular stress responses, inflammation, apoptosis, and cell differentiation.

// Nodes GMNP [label="Galactose-Targeted\nMagnetic Nanoparticle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ASGPR [label="ASGPR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endocytosis [label="Receptor-Mediated\nEndocytosis", shape=ellipse, fillcolor="#FBBC05"]; Lysosome [label="Lysosome", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fe_ions [label="Iron Ions (Fe²⁺/Fe³⁺)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", fillcolor="#FBBC05"]; IkB [label="IκBα", fillcolor="#FBBC05"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#FBBC05"]; Nucleus [label="Nucleus", shape=septagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPKK [label="MAPKK\n(e.g., MKK3/6, MKK4/7)", fillcolor="#FBBC05"]; MAPK [label="MAPK\n(p38, JNK)", fillcolor="#FBBC05"]; Transcription_Factors [label="Transcription Factors\n(e.g., AP-1)", fillcolor="#FBBC05"]; Gene_Expression [label="Gene Expression", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(Inflammation, Apoptosis, Survival)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges GMNP -> ASGPR [label="Binding"]; ASGPR -> Endocytosis; Endocytosis -> Lysosome; Lysosome -> Fe_ions [label="Degradation"]; Fe_ions -> ROS [label="Fenton Reaction"]; ROS -> IKK; ROS -> MAPKK; IKK -> IkB [label="Phosphorylation\n& Degradation", arrowhead=tee]; IkB -> NFkB [style=dashed, arrowhead=none]; NFkB -> Nucleus [label="Translocation"]; MAPKK -> MAPK [label="Phosphorylation"]; MAPK -> Transcription_Factors [label="Activation"]; Transcription_Factors -> Nucleus [label="Translocation"]; Nucleus -> Gene_Expression; Gene_Expression -> Cellular_Response; } Caption: Potential signaling pathways activated by GMNPs.

Experimental Workflow

The development and evaluation of GMNPs follow a logical workflow from synthesis to in vivo testing.

// Nodes Synthesis [label="1. Nanoparticle Synthesis\n& Galactosylation", fillcolor="#4285F4"]; Characterization [label="2. Physicochemical\nCharacterization\n(Size, Zeta, Magnetism)", fillcolor="#4285F4"]; Drug_Loading [label="3. Drug Loading\n& Release Studies", fillcolor="#4285F4"]; In_Vitro [label="4. In Vitro Evaluation", fillcolor="#34A853"]; Cellular_Uptake [label="4a. Cellular Uptake\n(HepG2 cells)", fillcolor="#FBBC05", fontcolor="#202124"]; Cytotoxicity [label="4b. Cytotoxicity Assay\n(MTT Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; In_Vivo [label="5. In Vivo Studies\n(Mouse Model)", fillcolor="#EA4335"]; Biodistribution [label="5a. Biodistribution\n(ICP-MS, MRI)", fillcolor="#FBBC05", fontcolor="#202124"]; Efficacy [label="5b. Therapeutic Efficacy", fillcolor="#FBBC05", fontcolor="#202124"]; Toxicity [label="5c. Toxicity Assessment", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Synthesis -> Characterization; Characterization -> Drug_Loading; Drug_Loading -> In_Vitro; In_Vitro -> Cellular_Uptake [style=dotted]; In_Vitro -> Cytotoxicity [style=dotted]; In_Vitro -> In_Vivo; In_Vivo -> Biodistribution [style=dotted]; In_Vivo -> Efficacy [style=dotted]; In_Vivo -> Toxicity [style=dotted]; } Caption: Overall experimental workflow for GMNP development.

Conclusion

Galactose-targeted magnetic nanoparticles offer a sophisticated and effective strategy for delivering therapeutic and diagnostic agents to the liver. Their mechanism of action, centered on the specific recognition by the asialoglycoprotein receptor and subsequent receptor-mediated endocytosis, provides a solid foundation for the rational design of novel liver-targeted nanomedicines. A thorough understanding of their synthesis, targeting mechanism, cellular uptake, and the intracellular signaling pathways they influence is paramount for the successful translation of these promising nanomaterials from the laboratory to clinical applications. This guide provides a foundational framework for researchers and developers working to harness the potential of GMNPs in addressing liver diseases.

References

- 1. Quantification and Biodistribution of Iron Oxide Nanoparticles in the Primary Clearance Organs of Mice using T1 Contrast for Heating - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Specific and Differential Binding of N-Acetylgalactosamine Glycopolymers to the Human Macrophage Galactose Lectin and Asialoglycoprotein Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

An In-depth Technical Guide to the Physicochemical Properties of Galactose-Conjugated Iron Oxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactose-conjugated iron oxide nanoparticles (Gal-IONPs) are at the forefront of targeted nanomedicine, particularly for the diagnosis and treatment of hepatocellular carcinoma (HCC). By exploiting the overexpression of the asialoglycoprotein receptor (ASGPR) on liver cancer cells, these nanoparticles achieve enhanced cellular uptake and site-specific drug delivery. The therapeutic and diagnostic success of Gal-IONPs is fundamentally dictated by their physicochemical properties. This guide provides a detailed examination of these properties, comprehensive experimental protocols for their synthesis and characterization, and visual representations of their biological interactions and developmental workflow.

Introduction

Iron oxide nanoparticles (IONPs), typically composed of magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃), are of significant interest in biomedicine due to their superparamagnetic nature, biocompatibility, and biodegradability.[1][2] These characteristics make them excellent candidates for applications such as contrast agents in Magnetic Resonance Imaging (MRI) and as carriers in magnetically guided drug delivery systems.[1][3] To enhance their therapeutic specificity, IONPs are often functionalized with targeting ligands. The conjugation of galactose creates a powerful affinity for the ASGPR, which is abundant on the surface of hepatocytes and highly overexpressed on HCC cells.[4] This targeted interaction facilitates receptor-mediated endocytosis, leading to a higher concentration of the therapeutic payload within the target cells and reducing systemic toxicity.

Core Physicochemical Properties

The performance of Gal-IONPs in a biological system is governed by a set of key physicochemical parameters that must be precisely controlled and thoroughly characterized.

-

Size and Morphology: The core of IONPs typically measures between 5 and 20 nm in diameter, a range critical for exhibiting superparamagnetism. Transmission Electron Microscopy (TEM) analysis shows that these core particles are often spherical or ellipsoidal and can be synthesized to be well-separated and uniform. When coated and functionalized, their overall size in solution, known as the hydrodynamic diameter, increases. This diameter is a crucial factor influencing their in vivo behavior, including circulation time and tumor penetration. For instance, 50 nm galactose-conjugated gold nanoparticles have shown superior hepatocyte accumulation compared to larger particles.

-

Surface Properties: The surface of IONPs is typically coated with polymers like dextran, chitosan, or polyvinyl alcohol (PVA) to prevent aggregation and improve stability in physiological environments. This coating also provides the chemical handles needed for galactose conjugation. The surface charge, measured as zeta potential, is critical for stability and interaction with cell membranes. Functionalization with galactose can alter the surface charge, influencing nanoparticle stability and cellular uptake.

-

Magnetic Properties: High saturation magnetization is a desirable property for IONPs, as it is essential for their effectiveness as MRI contrast agents and for magnetic targeting applications. The synthesis method and particle crystallinity directly impact these magnetic characteristics.

-

Composition and Purity: The core is typically magnetite (Fe₃O₄) or its oxidized form, maghemite (γ-Fe₂O₃). The synthesis process, often co-precipitation, must be carefully controlled to achieve the desired crystalline phase and purity, which are confirmed using techniques like X-ray Diffraction (XRD).

Quantitative Data Summary

The following table summarizes typical quantitative values for the physicochemical properties of Gal-IONPs, compiled from various studies.

| Property | Typical Value/Range | Characterization Technique(s) |

| Core Diameter | 5 - 20 nm | Transmission Electron Microscopy (TEM) |

| Hydrodynamic Diameter | 60 ± 20 nm | Dynamic Light Scattering (DLS) |

| Zeta Potential | -30.00 ± 1.40 mV (for FeNP/Gal) | Electrophoretic Light Scattering (ELS) |

| Crystalline Structure | Spinel (Magnetite/Maghemite) | X-ray Diffraction (XRD) |

| Surface Functionalization | Galactose moieties confirmed | Fourier-Transform Infrared Spectroscopy (FTIR) |

Detailed Experimental Protocols

Synthesis of IONP Core (Co-precipitation Method)

Co-precipitation is a widely used method for synthesizing IONPs due to its simplicity and high yield.

-

Prepare Iron Salt Solution: Dissolve stoichiometric amounts of a ferric salt (e.g., FeCl₃·6H₂O) and a ferrous salt (e.g., FeSO₄·7H₂O or FeCl₂·4H₂O) in deionized water under an inert atmosphere (e.g., nitrogen) to prevent oxidation of Fe²⁺ ions.

-

Precipitation: Vigorously stir the iron salt solution. Rapidly add a base (e.g., NH₄OH or NaOH) to the solution to cause the abrupt precipitation of the nanoparticles.

-

Aging: Continue stirring for approximately 60 minutes under the inert atmosphere to allow for crystal growth.

-

Washing: Use a strong magnet to separate the black-brown precipitate from the supernatant. Wash the nanoparticles repeatedly with deionized water until a neutral pH is achieved.

-

Drying: Dry the resulting nanoparticle product in an oven at a controlled temperature (e.g., 60 °C).

Surface Coating and Galactose Conjugation

Surface modification is crucial for stability and targeting.

-

Polymer Coating: Disperse the synthesized IONPs in an aqueous solution. Add a coating polymer (e.g., dextran, chitosan, or a synthetic polymer like PVLA) and stir to allow adsorption onto the nanoparticle surface. This can be achieved through various bonding mechanisms, including electrostatic or covalent bonds.

-

Activation: For covalent conjugation, the polymer's functional groups (e.g., hydroxyl groups) may need to be activated using a chemical agent (e.g., epichlorohydrin).

-

Galactose Ligand Attachment: Introduce a galactose-containing molecule (e.g., lactobionic acid or a synthesized galactose linker) to the activated polymer-coated IONPs.

-

Reaction and Purification: Allow the reaction to proceed under controlled temperature and pH. Purify the final Gal-IONPs through magnetic separation and dialysis to remove any unreacted molecules.

Characterization Methods

A suite of analytical techniques is required to confirm the successful synthesis and functionalization of the nanoparticles.

-

TEM: To visualize the size, shape, and morphology of the IONP core.

-

DLS: To measure the hydrodynamic diameter and size distribution in solution.

-

ELS/Zeta Potential: To determine the surface charge and stability of the nanoparticles in suspension.

-

XRD: To identify the crystalline phase (e.g., magnetite, maghemite) and estimate the primary particle size.

-

FTIR Spectroscopy: To confirm the presence of the polymer coating and the successful conjugation of galactose by identifying characteristic vibrational bands.

Cellular Uptake Pathway and Developmental Workflow

ASGPR-Mediated Endocytosis

The primary mechanism for the cellular uptake of Gal-IONPs in hepatocytes is through ASGPR-mediated endocytosis. This process is a specific, receptor-ligand interaction that leads to the internalization of the nanoparticles. The binding of the galactose ligand to the ASGPR triggers the recruitment of clathrin to the cell membrane, leading to the formation of coated pits. These pits invaginate to form vesicles that transport the Gal-IONPs into the cell, initially into early endosomes. The endosomes then mature, eventually leading to the degradation of the nanoparticle coating and release of the therapeutic cargo within the cell.

Caption: Receptor-mediated endocytosis of Gal-IONPs via the ASGPR pathway.

Experimental Development Workflow

The development of Gal-IONPs for clinical applications follows a structured, multi-stage process, from initial design to preclinical evaluation.

Caption: Developmental workflow for Gal-IONPs from synthesis to in vivo testing.

Conclusion

Galactose-conjugated iron oxide nanoparticles represent a sophisticated and highly effective platform for targeted drug delivery and diagnostics. Their success hinges on the precise control and thorough characterization of their physicochemical properties, including size, surface chemistry, and magnetic behavior. The methodologies and workflows presented in this guide offer a foundational framework for the rational design, synthesis, and evaluation of these advanced nanocarriers. Continued innovation in the synthesis and functionalization of Gal-IONPs will be pivotal in translating their immense potential from the laboratory to clinical practice, offering new avenues for the treatment of hepatocellular carcinoma and other liver diseases.

References

- 1. Superparamagnetic Iron Oxide Nanoparticles Coated with Galactose-Carrying Polymer for Hepatocyte Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. Iron Oxide Nanoparticles: Physicochemical Characteristics and Historical Developments to Commercialization for Potential Technological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Galactose-decorated liver tumor-specific nanoliposomes incorporating selective BRD4-targeted PROTAC for hepatocellular carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

MNP-Gal for Asialoglycoprotein Receptor Targeting: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the utilization of galactose-conjugated magnetic nanoparticles (MNP-Gal) for targeted delivery to the asialoglycoprotein receptor (ASGPR).

Introduction to Asialoglycoprotein Receptor (ASGPR) Targeting

The asialoglycoprotein receptor (ASGPR) is a C-type lectin receptor predominantly expressed on the sinusoidal surface of mammalian hepatocytes.[1][2][3] Its primary function is the recognition and clearance of circulating glycoproteins that expose terminal galactose or N-acetylgalactosamine (GalNAc) residues.[1][4] The high density of ASGPR on hepatocytes, with approximately 500,000 receptors per cell, and its efficient receptor-mediated endocytosis make it an attractive target for liver-specific drug and gene delivery. By functionalizing nanoparticles with galactose ligands (this compound), therapeutic agents can be specifically directed to hepatocytes, potentially increasing therapeutic efficacy while minimizing off-target side effects.

This compound Synthesis and Characterization

The development of effective this compound formulations requires precise control over their physicochemical properties. A common method for synthesizing the magnetic core is co-precipitation of ferrous and ferric salts in an alkaline solution. The surface of these magnetic nanoparticles (MNPs) is then functionalized with galactose. This can be achieved through various chemical strategies, such as coating with silica and aminosilane followed by conjugation to a galactose derivative.

Characterization of this compound

Thorough characterization is crucial to ensure the quality and efficacy of this compound. Key parameters include size, surface charge (zeta potential), and magnetic properties.

Table 1: Physicochemical Properties of Galactose-Functionalized Nanoparticles

| Nanoparticle Formulation | Core Material | Ligand | Average Diameter (nm) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) | Reference |

| Gal-SiMNPs | Iron Oxide | Galactose | 60 ± 20 | Not Reported | Not Applicable | |

| DOX-PLGA-di-GAL NP | PLGA | bis(1-O-ethyl-β-D-galactopyranosyl)amine | 258 ± 47 | -62.3 | 83 | |

| Gal-OS/DOX | O-carboxymethyl chitosan-graft-stearic acid | Galactose | 181.9 | Not Reported | Not Reported | |

| GAL-AN | Albumin | Galactosamine | ~200 | Not Reported | Not Applicable | |

| CPZ-loaded NP | Not Specified | Not Applicable | 120.8 ± 1.9 | -37.0 ± 0.3 | 5.5 ± 0.3 | |

| Wtmn-loaded NP | Not Specified | Not Applicable | 107.5 ± 1.1 | -39.7 ± 1.8 | 2.4 ± 0.3 | |

| SN-38-loaded NP | Not Specified | Not Applicable | 43.4 ± 2.6 | -32.5 ± 8.8 | 3.3 ± 0.3 | |

| Gal-CSO/SLY nanoparticle | Chitosan | Galactose | 123 ± 2.22 | +28.52 ± 1.45 | 70.24 ± 0.6 |

ASGPR-Mediated Endocytosis and Signaling

The binding of this compound to ASGPR triggers a cascade of intracellular events, primarily leading to the internalization of the nanoparticles via clathrin-mediated endocytosis. This process involves the formation of clathrin-coated pits and vesicles, which then traffic the nanoparticles into the cell.

ASGPR-Mediated Endocytosis Pathway

Caption: ASGPR-mediated endocytosis of this compound.

Recent studies have also revealed that ASGPR can activate downstream signaling pathways upon ligand binding. For instance, ASGPR has been shown to activate the EGFR-ERK pathway, which can promote cancer metastasis. Another study has demonstrated that ligation of DC-ASGPR can induce IL-10 expression through a signaling cascade involving Syk, MAPK, and CREB.

ASGPR-Induced EGFR-ERK Signaling Pathway

Caption: ASGPR activation of the EGFR-ERK pathway.

Experimental Protocols

Synthesis of this compound (Co-precipitation Method)

This protocol is a generalized procedure based on common chemical synthesis methods.

-

Preparation of Iron Salt Solution: Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio under an inert atmosphere (e.g., nitrogen or argon).

-

Co-precipitation: Vigorously stir the iron salt solution and add a base (e.g., NH₄OH or NaOH) dropwise until the pH reaches approximately 10-11. A black precipitate of Fe₃O₄ nanoparticles will form.

-

Washing: Separate the magnetic nanoparticles from the solution using a strong magnet. Wash the nanoparticles several times with deionized water and ethanol to remove any unreacted chemicals.

-

Surface Modification (Silanization): Disperse the washed MNPs in ethanol and add tetraethoxysilane (TEOS) and 3-aminopropyltriethoxysilane (APTES) to form a silica and aminosilane coating.

-

Galactose Conjugation: React the amino-functionalized MNPs with a galactose derivative containing a reactive group (e.g., an N-hydroxysuccinimide ester) to form a stable amide bond.

-

Final Washing and Storage: Wash the resulting this compound to remove any unconjugated galactose and resuspend them in an appropriate buffer for storage.

In Vitro Cellular Uptake Assay

This protocol outlines a general method for assessing the uptake of this compound by hepatocytes.

-

Cell Culture: Plate hepatocyte-derived cells (e.g., HepG2) in a suitable multi-well plate and culture until they reach the desired confluency.

-

Incubation with this compound: Add this compound (often fluorescently labeled) to the cell culture medium at various concentrations and incubate for different time points.

-

Washing: After incubation, remove the medium and wash the cells several times with cold phosphate-buffered saline (PBS) to remove any non-internalized nanoparticles.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification: Quantify the amount of internalized this compound. This can be done by measuring the fluorescence of the cell lysate if the nanoparticles are labeled, or by measuring the iron content using techniques like inductively coupled plasma mass spectrometry (ICP-MS).

-

Data Analysis: Express the cellular uptake as the amount of nanoparticles per cell or per milligram of cellular protein.

Competitive Binding Assay

This assay is used to determine the specificity of this compound for the ASGPR.

-

Cell Preparation: Prepare hepatocyte-derived cells as described in the cellular uptake assay.

-

Co-incubation: Incubate the cells with a fixed concentration of labeled this compound in the presence of increasing concentrations of a free galactose-containing competitor (e.g., asialofetuin or free galactose).

-

Washing and Quantification: Follow the same washing and quantification steps as in the cellular uptake assay.

-

Data Analysis: Plot the amount of bound this compound as a function of the competitor concentration. A decrease in this compound binding with increasing competitor concentration indicates specific binding to the ASGPR.

In Vivo Studies and Biodistribution

Animal models are essential for evaluating the liver-targeting efficiency and therapeutic potential of this compound.

Table 2: In Vivo Performance of Galactose-Functionalized Nanoparticles

| Nanoparticle Formulation | Animal Model | Key Findings | Reference |

| Virus-Like Particles (VLPs) with galactosyl carbohydrates | Mice | Rapid clearance to the liver, with targeted particles showing greater distribution to hepatocytes compared to non-targeted particles. | |

| Doxorubicin loaded galactosylated liposomes | Mice | High liver accumulation compared to conventional liposomes. | |

| Gal-OS/DOX nanoparticles | Mice | Prolonged blood circulation time and enhanced liver accumulation of doxorubicin. | |

| Gemcitabine-loaded galactosylated chitosan nanoparticles (G4) | Rats with HCC | Higher uptake of gemcitabine by the liver (64% of administered dose) compared to the pure drug. | |

| FITC labeled N-galactosylated chitosan (GC-FITC) | Mice | Maximum liver localization at 5 minutes post-injection, with accumulation 5.4-fold higher than that of non-galactosylated chitosan. |

Experimental Workflow for In Vivo Studies

References

- 1. Physiological roles of asialoglycoprotein receptors (ASGPRs) variants and recent advances in hepatic-targeted delivery of therapeutic molecules via ASGPRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research progress on asialoglycoprotein receptor-targeted radiotracers designed for hepatic nuclear medicine imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting hepatocytes for drug and gene delivery: emerging novel approaches and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gateway to the Cell: A Technical Guide to the Cellular Uptake of Galactose-Functionalized Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake mechanisms of galactose-functionalized nanoparticles, a critical area of research for targeted drug delivery, particularly to hepatocytes for the treatment of liver diseases. By harnessing the specificity of the asialoglycoprotein receptor (ASGPR), these nanoparticles offer a promising strategy to enhance therapeutic efficacy while minimizing off-target effects. This document delves into the core mechanisms of uptake, presents key quantitative data, outlines detailed experimental protocols, and visualizes the intricate signaling pathways involved.

Core Mechanisms of Cellular Uptake

The primary mechanism governing the cellular entry of galactose-functionalized nanoparticles is receptor-mediated endocytosis , predominantly through the asialoglycoprotein receptor (ASGPR) . The ASGPR, a C-type lectin receptor highly expressed on the surface of hepatocytes, specifically recognizes and binds to terminal galactose and N-acetylgalactosamine residues of circulating glycoproteins.[1][2] This interaction triggers the internalization of the nanoparticle-receptor complex into the cell.

The endocytic process for these nanoparticles primarily follows the clathrin-mediated endocytosis (CME) pathway.[3] Upon ligand binding, ASGPRs cluster in specific regions of the plasma membrane, leading to the recruitment of adaptor proteins and the subsequent assembly of a clathrin coat on the cytoplasmic side.[4][5] This protein coat induces membrane curvature, forming a clathrin-coated pit that invaginates and eventually pinches off to form a clathrin-coated vesicle containing the nanoparticle.

While CME is the principal route, some studies suggest that under certain conditions, such as variations in nanoparticle size or cell type, other endocytic pathways like caveolae-mediated endocytosis and macropinocytosis may also play a role. The multivalency of galactose ligands on the nanoparticle surface significantly enhances the binding affinity to ASGPR, a phenomenon known as the "cluster effect," which can influence the kinetics and efficiency of uptake.

Quantitative Data on Nanoparticle Uptake and Efficacy

The efficiency of cellular uptake and the subsequent biological effects of galactose-functionalized nanoparticles are influenced by several factors, including nanoparticle size, surface charge, and the density of galactose ligands. The following tables summarize key quantitative data from various studies.

| Nanoparticle Formulation | Cell Line | IC50 Value | Reference |

| Curcumin-loaded Alginate-Gum Arabic Nanoparticles | HepG2 | 9.64 ± 1.1 µg/mL | |

| Free Curcumin | HepG2 | 19.02 ± 1.3 µg/mL | |

| ZnO Nanoparticles | HepG2 | 10.1 µg/cm² | |

| Ag Nanoparticles | HepG2 | 16.2 µg/cm² |

Table 1: Cytotoxicity of Nanoparticles in HepG2 Cells. The IC50 value represents the concentration of a substance that is required for 50% inhibition of cell viability. Lower IC50 values indicate higher cytotoxicity.

| Ligand/Polymer | Receptor | Dissociation Constant (Kd) | Reference |

| Poly(N-acetylgalactosamine) | ASGPR | 0.37 - 6.65 µM | |

| Triantennary GalNAc | ASGPR | Nanomolar (nM) range | |

| Monovalent Galactose | ASGPR | Millimolar (mM) range | |

| Asialoorosomucoid (natural ligand) | ASGPR | 1.7 nM (Ki) |

Table 2: Binding Affinities of Galactose-Containing Ligands to the Asialoglycoprotein Receptor (ASGPR). The dissociation constant (Kd) is a measure of the binding affinity between a ligand and a receptor. Lower Kd values indicate a stronger binding affinity. Ki represents the inhibition constant.

| Nanoparticle Size | Cell Line | Uptake Efficiency | Reference |

| 50 nm | HeLa | Optimal uptake | |

| 40-50 nm | SK-BR-3 | Highest uptake | |

| 37 nm | Macrophage | Maximum uptake | |

| 2 nm (Au-FITC) | - | Capable of nuclear entry | |

| 6-16 nm (Au-FITC) | - | Cytoplasmic localization |

Table 3: Effect of Nanoparticle Size on Cellular Uptake Efficiency. The optimal size for nanoparticle uptake can vary depending on the cell type and nanoparticle composition.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of galactose-functionalized nanoparticle uptake.

Synthesis of Galactosylated Chitosan Nanoparticles

This protocol describes the synthesis of chitosan nanoparticles functionalized with galactose for targeted delivery.

Materials:

-

Chitosan (low molecular weight)

-

Lactobionic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Hydrochloric acid (HCl)

-

Acetic acid

-

Sodium sulfate

-

Tween 80

-

Dialysis membrane (MWCO 10,000 Da)

-

Deionized water

Procedure:

-

Preparation of Galactosylated Chitosan:

-

Dissolve 1 g of chitosan in 120 mL of 2% HCl aqueous solution.

-

Prepare a mixed solution of 3.3 g of lactobionic acid in 5 mL of water and 1.5 g of DCC in 5 mL of TEMED.

-

Add the lactobionic acid/DCC solution dropwise to the chitosan solution while stirring.

-

Continue stirring for 72 hours at room temperature.

-

Filter the reaction solution and dialyze the filtrate against deionized water for 5 days using a dialysis membrane.

-

Lyophilize the dialyzed solution to obtain galactosylated chitosan.

-

-

Preparation of Nanoparticles:

-

Prepare a 0.25% (w/v) solution of galactosylated chitosan in a mixture of 2% (v/v) acetic acid and 1% (w/v) Tween 80.

-

While stirring and under continuous sonication, add 0.4 mL of 20% (w/v) sodium sulfate solution dropwise to 50 mL of the galactosylated chitosan solution.

-

Continue stirring and sonication for 1 hour after the addition is complete.

-

Centrifuge the resulting suspension at 3000 rpm for 15 minutes.

-

Wash the nanoparticle pellet twice with deionized water.

-

Freeze-dry the washed nanoparticles for storage.

-

Cellular Uptake Analysis by Flow Cytometry

Flow cytometry is a powerful technique to quantify the cellular uptake of fluorescently labeled nanoparticles.

Materials:

-

Fluorescently labeled galactose-functionalized nanoparticles

-

Target cells (e.g., HepG2)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

-

Flow cytometry tubes

Procedure:

-

Cell Seeding: Seed the target cells in a 6-well plate at a suitable density and allow them to adhere overnight.

-

Nanoparticle Incubation:

-

Prepare different concentrations of fluorescently labeled nanoparticles in complete cell culture medium.

-

Remove the medium from the cells and add the nanoparticle-containing medium.

-

Incubate the cells for a specific time period (e.g., 2, 4, or 24 hours) at 37°C in a 5% CO2 incubator.

-

-

Cell Harvesting:

-

After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.

-

Add Trypsin-EDTA to detach the cells from the plate.

-

Add complete medium to neutralize the trypsin and transfer the cell suspension to a flow cytometry tube.

-

-

Flow Cytometry Analysis:

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in a suitable buffer (e.g., PBS with 1% FBS).

-

Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.

-

Use untreated cells as a negative control to set the baseline fluorescence.

-

Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the extent of nanoparticle uptake.

-

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Galactose-functionalized nanoparticles

-

Target cells (e.g., HepG2)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Nanoparticle Treatment:

-

Prepare serial dilutions of the nanoparticles in complete cell culture medium.

-

Remove the medium from the cells and add 100 µL of the nanoparticle dilutions to the respective wells. Include untreated cells as a control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Plot cell viability against nanoparticle concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: ASGPR-Mediated Endocytosis and Signaling Pathway.

Caption: Experimental Workflow for Nanoparticle Evaluation.

References

- 1. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]

- 2. Isolation and determination of hepatic asialoglycoprotein receptor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. How does the clathrin coated pit form? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 5. Kinetics of cellular uptake of viruses and nanoparticles via clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Galactose-Functionalized Magnetic Nanoparticles (MNP-Gal): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of galactose-functionalized magnetic nanoparticles (MNP-Gal). Given the emerging nature of this specific nanoparticle formulation, this document synthesizes direct findings on this compound with inferred knowledge from studies on similar galactose-targeted and magnetic nanoparticles to offer a thorough understanding for research and development purposes.

Introduction

Galactose-functionalized magnetic nanoparticles (this compound) are a promising class of nanocarriers for targeted drug delivery, particularly to hepatocytes and certain cancer cells that overexpress asialoglycoprotein receptors (ASGPRs), which have a high affinity for galactose. This targeted approach aims to enhance therapeutic efficacy while minimizing off-target effects. However, a critical aspect of their preclinical evaluation is the thorough characterization of their cytotoxic profile. This guide details the experimental methodologies to assess this compound cytotoxicity, summarizes available data, and explores the potential underlying cellular and molecular mechanisms.

Cellular Uptake Mechanisms

The primary mechanism for the cellular uptake of this compound is receptor-mediated endocytosis. The galactose ligands on the nanoparticle surface are recognized by ASGPRs on the target cell membrane, triggering the internalization of the nanoparticles. The multivalency of galactose on the nanoparticle surface can significantly enhance the binding affinity and the efficiency of uptake.

The endocytic pathway for galactosylated nanoparticles can vary depending on the nanoparticle's physicochemical properties (size, shape, surface charge) and the cell type. Studies on various galactosylated nanoparticles suggest that uptake can occur via clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis. Upon internalization, the nanoparticles are typically enclosed in endosomes, which then may fuse with lysosomes. The fate of the this compound within the cell, including endosomal escape and intracellular trafficking, is a crucial determinant of its ultimate biological effect and cytotoxicity.

In Vitro Cytotoxicity Data

Direct studies on the cytotoxicity of this compound are limited. However, a study on iron oxide nanoparticles functionalized with galactomannan (FeNP/Gal) provides some initial insights.

Table 1: Summary of In Vitro Cytotoxicity Data for Galactose-Functionalized Iron Oxide Nanoparticles (FeNP/Gal)

| Nanoparticle | Cell Line | Assay | Concentration Range | Incubation Time | Key Findings |

| FeNP/Gal | HEK-293 (Human embryonic kidney) | Not specified | Up to 800 µg/mL | Not specified | No significant cytotoxicity observed below 800 µg/mL.[1][2][3] |

It is important to note that HEK-293 is a non-cancerous cell line, and the cytotoxic effects of this compound could be significantly different in cancer cell lines, particularly those overexpressing ASGPRs.

Potential Mechanisms of this compound Cytotoxicity

The cytotoxicity of this compound can be multifaceted, arising from the properties of the iron oxide core, the galactose coating, and the overall nanoparticle construct. Based on studies of other functionalized nanoparticles, several mechanisms may contribute to this compound induced cytotoxicity.

Oxidative Stress

Iron oxide nanoparticles are known to induce the generation of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components such as lipids, proteins, and DNA, ultimately triggering apoptotic cell death.

Apoptosis Induction

Nanoparticles can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Extrinsic Pathway: Studies on galactose-functionalized gold nanoparticles have shown the induction of apoptosis through the extrinsic pathway.[4][5] This pathway is initiated by the binding of the nanoparticles to death receptors on the cell surface, leading to the activation of caspase-8 and subsequently the executioner caspases-3/7.

-

Intrinsic Pathway: Nanoparticle-induced oxidative stress can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This activates the intrinsic apoptotic pathway, leading to the activation of caspase-9 and the subsequent executioner caspases.

Experimental Protocols

A thorough in vitro assessment of this compound cytotoxicity requires a panel of assays to evaluate different aspects of cell health.

Cell Viability Assays

a) MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

-

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Apoptosis Assays

a) Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Membrane Integrity Assays

a) Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric assay that measures the release of lactate dehydrogenase from damaged cells into the culture medium.

-

Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released.

-

Protocol:

-

Seed cells in a 96-well plate and treat with this compound.

-

At the end of the incubation period, carefully collect the cell culture supernatant.

-

Prepare a cell lysate to determine the maximum LDH release.

-

Transfer the supernatant and lysate to a new 96-well plate.

-

Add the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.

-

Add a stop solution and measure the absorbance at 490 nm.

-

Visualizations

Experimental Workflow

Caption: A general workflow for in vitro cytotoxicity assessment of this compound.

Hypothesized Signaling Pathways of this compound Induced Apoptosis

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization, and cytotoxic evaluation of iron oxide nanoparticles functionalized with galactomannan | Semantic Scholar [semanticscholar.org]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. Galactose:PEGamine coated gold nanoparticles adhere to filopodia and cause extrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Magnetic Properties of Galactose-Coated Nanoparticles

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Superparamagnetic iron oxide nanoparticles (SPIONs) have emerged as a pivotal platform in nanomedicine due to their biocompatibility, low toxicity, and unique magnetic properties.[1][2] These properties allow for their manipulation by external magnetic fields, making them ideal candidates for a range of biomedical applications, including magnetic resonance imaging (MRI), targeted drug delivery, and magnetic hyperthermia.[3][4] The functionality and in vivo fate of SPIONs are critically dependent on their surface chemistry.[2]

Coating SPIONs with specific ligands is essential to prevent aggregation, enhance stability in physiological environments, and provide targeting capabilities. Galactose, a monosaccharide, serves as an ideal targeting moiety for hepatocytes (liver cells) due to its high affinity for the asialoglycoprotein receptor (ASGP-R), which is abundantly expressed on the surface of these cells. This targeted delivery is crucial for the diagnosis and treatment of liver diseases, including hepatocellular carcinoma.

This technical guide provides an in-depth overview of the core magnetic properties of galactose-coated nanoparticles. It details the experimental protocols used for their characterization, presents quantitative data from relevant studies, and illustrates the mechanisms of action for their primary applications in MRI and magnetic hyperthermia.

Core Magnetic Properties of Superparamagnetic Nanoparticles

The magnetic behavior of iron oxide nanoparticles is highly dependent on their size. When the particle diameter is reduced to the nanometer scale (typically 5-20 nm), they exist as a single magnetic domain and exhibit a phenomenon known as superparamagnetism.

Key Magnetic Parameters:

-

Superparamagnetism: In the absence of an external magnetic field, the magnetic moments of the nanoparticles are randomly oriented due to thermal energy, resulting in a net magnetization of zero. When an external field is applied, the moments align, leading to a strong magnetic response. Crucially, they exhibit no remanent magnetization (remanence) or coercivity once the field is removed, which prevents magnetic aggregation in vivo.

-

Saturation Magnetization (Ms): This is the maximum possible magnetization of a material when all magnetic moments are aligned with an external magnetic field. A high Ms value is desirable as it leads to a stronger response, enhancing contrast in MRI and improving heating efficiency in hyperthermia. The Ms of nanoparticles is typically lower than their bulk counterparts (e.g., bulk magnetite: ~92 Am²/kg) due to surface effects and crystalline distortions.

-

Coercivity (Hc) and Remanence (Mr): Coercivity is the intensity of the applied magnetic field required to reduce the magnetization of a material to zero after it has reached saturation. Remanence is the magnetization remaining after the external field is removed. For superparamagnetic particles at room temperature, both Hc and Mr are negligible or zero.

Quantitative Data on Magnetic Properties

While data specifically for galactose-coated nanoparticles is often embedded within broader application-focused studies, the following table summarizes representative magnetic properties of polymer-coated iron oxide nanoparticles, which serve as a reliable proxy. The coating and synthesis method significantly influence these values.

| Nanoparticle System | Core Size (nm) | Saturation Magnetization (Ms) | Coercivity (Hc) @ 300K | Measurement Temp. (K) | Reference |

| Agar-Coated Magnetite | 7-8 | 49.1 Am²/kg | Negligible (<1.2 mT) | 300 | |

| Bare Magnetite (for comparison) | 7-8 | 69.4 Am²/kg | Negligible (<1.2 mT) | 300 | |

| Oleate-Coated Iron Oxide | Not specified | 44.9 - 52.6 emu/g | Superparamagnetic | Room Temp. | |

| Citrate-Coated Magnetite | ~10 | 60.5 emu/g | Superparamagnetic | Not specified | |

| 4.8 nm Magnetite (uncoated) | 4.8 | 58 emu/g | Zero | Room Temp. |

Note: 1 Am²/kg = 1 emu/g.

Experimental Protocol: Magnetic Moment Characterization

The primary techniques for quantifying the magnetic properties of nanoparticles are Vibrating Sample Magnetometry (VSM) and Superconducting Quantum Interference Device (SQUID) magnetometry.

Methodology: VSM/SQUID Magnetometry

VSM and SQUID measure the magnetic moment of a sample as a function of an applied magnetic field and temperature.

Protocol Steps:

-

Sample Preparation: Nanoparticles are prepared as a dry powder or suspended in a medium that solidifies at the measurement temperature (e.g., frozen water or wax). This prevents physical rotation of the particles in the applied field, ensuring that the measured response is due to the magnetic moment relaxation within the nanoparticle core.

-

Hysteresis Loop Measurement:

-

The sample is placed in the magnetometer at a constant temperature (e.g., 300 K).

-

A strong external magnetic field (H) is applied to saturate the sample.

-

The field is then swept from positive saturation to negative saturation and back to positive saturation.

-

The induced magnetic moment (m) is measured at each field step, generating a magnetization versus field (M-H) hysteresis loop.

-

From this loop, Ms, Mr, and Hc are determined. For superparamagnetic particles, the loop will show no opening (zero Hc and Mr).

-

-

Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurement:

-

ZFC: The sample is cooled from room temperature to a low temperature (e.g., 5 K) in the absence of a magnetic field. A small field (e.g., 10 mT) is then applied, and the magnetization is recorded as the sample is heated.

-

FC: The sample is cooled from room temperature to a low temperature in the presence of the same small magnetic field, and magnetization is recorded as the sample is heated (or cooled).

-

The ZFC curve shows a peak at the "blocking temperature" (TB), which is the temperature above which the nanoparticles behave superparamagnetically. This measurement provides information about the particle size distribution and magnetic anisotropy.

-

Application I: Magnetic Resonance Imaging (MRI)

Galactose-coated SPIONs are highly effective as T2 (transverse relaxation) contrast agents for MRI, particularly for liver imaging.

Mechanism of T2 Contrast Enhancement

SPIONs possess a large magnetic moment that creates significant local magnetic field inhomogeneities in the surrounding water protons. When these protons diffuse through these gradients, they experience different field strengths, leading to a rapid loss of phase coherence. This accelerated dephasing shortens the T2 relaxation time. In a T2-weighted MRI scan, tissues with shorter T2 times appear darker. Therefore, areas where SPIONs accumulate, such as the liver, will show a significant signal reduction (negative contrast).

The efficiency of a contrast agent is quantified by its relaxivity (r1, r2) , which is the change in the relaxation rate (1/T1 or 1/T2) of the solvent per unit concentration of the contrast agent, measured in s⁻¹mM⁻¹. For SPIONs, a high r2 value is desired for strong T2 contrast. The r2/r1 ratio is also a critical parameter for evaluating performance, with a high ratio indicating a superior T2 agent.

Role of Galactose in Hepatocyte Targeting

The key to liver-specific imaging is the galactose coating. Hepatocytes express a high density of asialoglycoprotein receptors (ASGP-R), which specifically recognize and bind to terminal galactose residues. This interaction triggers receptor-mediated endocytosis, leading to the internalization and accumulation of the galactose-coated nanoparticles within the liver cells. This targeted accumulation dramatically increases the local concentration of the contrast agent, resulting in enhanced contrast of liver tissue compared to surrounding areas or diseased tissue with fewer ASGP-R receptors.

References

- 1. Frontiers | The Effect of Surface Coating of Iron Oxide Nanoparticles on Magnetic Resonance Imaging Relaxivity [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Superparamagnetic nanoparticles for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. Application of Nanoparticles for Magnetic Hyperthermia for Cancer Treatment—The Current State of Knowledge [mdpi.com]

Surface Functionalization of Magnetic Nanoparticles with Galactose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the surface functionalization of magnetic nanoparticles (MNPs) with galactose. This surface modification strategy is pivotal for targeted drug delivery and diagnostic applications, particularly for hepatocytes, which overexpress the asialoglycoprotein receptor (ASGP-R) that specifically recognizes galactose residues. This guide details the synthesis of superparamagnetic iron oxide nanoparticles (SPIONs), their subsequent surface modification, and the conjugation of galactose, alongside characterization techniques and relevant biological pathways.

Introduction to Galactose-Functionalized Magnetic Nanoparticles

Magnetic nanoparticles, particularly SPIONs, have garnered significant attention in biomedical applications due to their unique magnetic properties, biocompatibility, and large surface area-to-volume ratio.[1][2] Bare SPIONs, however, are prone to aggregation and lack target specificity.[1] Surface functionalization with galactose moieties is a key strategy to overcome these limitations, enabling targeted delivery to liver cells for applications such as magnetic resonance imaging (MRI) and cancer therapy.[3][4] The galactose ligand facilitates receptor-mediated endocytosis via the ASGP-R, enhancing cellular uptake and therapeutic efficacy while minimizing off-target effects.

Synthesis and Functionalization Workflow

The synthesis and functionalization of galactose-conjugated SPIONs is a multi-step process, beginning with the formation of the magnetic core, followed by the application of a protective and functionalizable shell, and culminating in the attachment of the galactose ligand.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the key experiments involved in the preparation of galactose-functionalized SPIONs.

Synthesis of SPIONs by Co-Precipitation

This protocol describes the synthesis of magnetite (Fe₃O₄) nanoparticles using the chemical co-precipitation method.

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Ferrous chloride tetrahydrate (FeCl₂·4H₂O) or Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Ammonium hydroxide (NH₄OH, 25-30%) or Sodium hydroxide (NaOH)

-

Deionized water (DI water)

-

Nitrogen gas (N₂)

Procedure:

-

Prepare a solution of FeCl₃·6H₂O and FeCl₂·4H₂O in DI water with a 2:1 molar ratio of Fe³⁺:Fe²⁺.

-

Transfer the solution to a three-necked flask and heat to 80-85°C under a nitrogen atmosphere with vigorous mechanical stirring.

-

Slowly add ammonium hydroxide or sodium hydroxide solution dropwise to the iron salt solution until the pH reaches approximately 10-11. A black precipitate of Fe₃O₄ nanoparticles will form immediately.

-

Continue stirring for 1-2 hours at 80-85°C to ensure complete reaction and particle growth.

-

Cool the reaction mixture to room temperature.

-

Separate the black precipitate using a strong permanent magnet and discard the supernatant.

-

Wash the nanoparticles repeatedly with DI water until the pH of the supernatant becomes neutral (pH 7).

-

Finally, wash the nanoparticles with ethanol and dry them in a vacuum oven at 60°C.

Silica Coating of SPIONs (Stöber Method)

This protocol details the silica coating of the synthesized SPIONs to provide a stable, biocompatible, and functionalizable surface.

Materials:

-

SPIONs

-

Ethanol

-

Deionized water

-

Ammonium hydroxide (25-30%)

-

Tetraethyl orthosilicate (TEOS)

Procedure:

-

Disperse a known amount of SPIONs in a mixture of ethanol and deionized water and sonicate for 15-30 minutes to ensure a uniform dispersion.

-

Transfer the dispersion to a reaction flask and add ammonium hydroxide to catalyze the reaction.

-

While stirring vigorously, add TEOS dropwise to the mixture.

-

Allow the reaction to proceed for 6-24 hours at room temperature with continuous stirring.

-

Collect the silica-coated SPIONs (SPION@SiO₂) using a magnet.

-

Wash the particles several times with ethanol and then with DI water to remove any unreacted reagents.

-

Dry the SPION@SiO₂ nanoparticles under vacuum.

Amine Functionalization of Silica-Coated SPIONs

This protocol describes the introduction of primary amine groups onto the surface of the silica-coated SPIONs using (3-Aminopropyl)triethoxysilane (APTES).

Materials:

-

SPION@SiO₂ nanoparticles

-

Anhydrous toluene or ethanol

-

(3-Aminopropyl)triethoxysilane (APTES)

Procedure:

-

Disperse the SPION@SiO₂ nanoparticles in anhydrous toluene or ethanol and sonicate for 15 minutes.

-

Add APTES to the nanoparticle suspension.

-

Heat the mixture to reflux (typically around 80-110°C depending on the solvent) and stir for 12-24 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature.

-

Collect the amine-functionalized nanoparticles (SPION@SiO₂-NH₂) using a magnet.

-

Wash the nanoparticles extensively with toluene/ethanol and then with DI water to remove excess APTES.

-

Dry the final product under vacuum.

Conjugation of Galactose (via Lactobionic Acid) to Amine-Functionalized SPIONs

This protocol details the covalent attachment of a galactose-containing ligand, lactobionic acid, to the amine-functionalized SPIONs using EDC/NHS chemistry. Lactobionic acid is an oxidized form of lactose, consisting of a galactose moiety linked to a gluconic acid.

Materials:

-

SPION@SiO₂-NH₂ nanoparticles

-

Lactobionic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

-

Activation of Lactobionic Acid:

-

Dissolve lactobionic acid in MES buffer.

-

Add EDC and NHS to the lactobionic acid solution (typically a 2-5 fold molar excess of EDC and NHS over the carboxylic acid groups of lactobionic acid).

-

Stir the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups.

-

-

Conjugation to Nanoparticles:

-

Disperse the SPION@SiO₂-NH₂ nanoparticles in PBS.

-

Add the activated lactobionic acid solution to the nanoparticle suspension.

-

Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.

-

-

Washing and Purification:

-

Separate the galactose-functionalized SPIONs (Gal-SPIONs) using a magnet.

-

Wash the nanoparticles several times with PBS and then with DI water to remove unreacted reagents and byproducts.

-

Resuspend the final product in the desired buffer for storage or further use.

-

Physicochemical Characterization and Data Presentation

Thorough characterization of the nanoparticles at each stage of the functionalization process is crucial to ensure the desired properties are achieved.

Characterization Techniques

-

Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.

-

Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension.

-

Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which indicates their colloidal stability and confirms surface modification.

-

X-ray Diffraction (XRD): To confirm the crystalline structure of the iron oxide core.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the nanoparticle surface at each modification step.

-

Vibrating Sample Magnetometry (VSM): To measure the magnetic properties, such as saturation magnetization, of the SPIONs.

-

Thermogravimetric Analysis (TGA): To quantify the amount of coating and conjugated molecules on the nanoparticle surface.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the synthesis and functionalization of galactose-SPIONs. The values can vary depending on the specific experimental conditions.

Table 1: Physicochemical Properties of Nanoparticles at Different Functionalization Stages

| Nanoparticle Stage | Core Size (TEM, nm) | Hydrodynamic Diameter (DLS, nm) | Zeta Potential (mV) |

| Bare SPIONs | 10 - 20 | 30 - 100 | +10 to +30 (in acidic pH) |

| SPION@SiO₂ | 10 - 20 | 50 - 150 | -20 to -40 |

| SPION@SiO₂-NH₂ | 10 - 20 | 60 - 180 | +20 to +50 |

| Gal-SPIONs | 10 - 20 | 80 - 250 | -10 to -30 |

Table 2: Magnetic Properties and Surface Coating Quantification

| Nanoparticle Stage | Saturation Magnetization (emu/g) | Coating Weight Loss (TGA, %) |

| Bare SPIONs | 60 - 80 | N/A |

| SPION@SiO₂ | 50 - 70 | 5 - 15 |

| SPION@SiO₂-NH₂ | 45 - 65 | 10 - 20 |

| Gal-SPIONs | 40 - 60 | 15 - 30 |

Table 3: Drug Loading and Release Characteristics (Model Drug: Doxorubicin)

| Parameter | Value |

| Drug Loading Efficiency (%) | 70 - 95% |

| Drug Loading Capacity (%) | 5 - 15% |

| Cumulative Release at pH 5.5 (48h, %) | 40 - 70% |

| Cumulative Release at pH 7.4 (48h, %) | 10 - 30% |

Biological Interaction: Asialoglycoprotein Receptor (ASGP-R) Mediated Endocytosis

The primary rationale for galactose functionalization is to target the ASGP-R, a lectin receptor highly expressed on the surface of hepatocytes. The binding of galactose-functionalized nanoparticles to the ASGP-R triggers receptor-mediated endocytosis, leading to the internalization of the nanoparticles into the target cells.

This process facilitates the efficient delivery of therapeutic or diagnostic agents encapsulated within the nanoparticles directly into the target liver cells, thereby enhancing their efficacy and reducing systemic toxicity.

Conclusion

The surface functionalization of magnetic nanoparticles with galactose represents a highly effective strategy for targeted delivery to hepatocytes. This technical guide has provided a detailed overview of the synthesis, functionalization, and characterization of these advanced nanomaterials. The provided experimental protocols, quantitative data, and pathway diagrams serve as a valuable resource for researchers and professionals in the fields of nanomedicine and drug development, aiming to harness the potential of targeted nanoparticle systems for improved diagnostics and therapeutics. The continued optimization of these platforms holds great promise for the future of liver-specific disease management.

References

The Biocompatibility of Galactose-Functionalized Magnetic Nanoparticles (MNP-Gal): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactose-functionalized magnetic nanoparticles (MNP-Gal) represent a promising class of nanocarriers for targeted drug delivery and diagnostic applications, particularly for hepatocytes which express the asialoglycoprotein receptor (ASGP-R) that exhibits a high affinity for galactose. The biocompatibility of these nanoparticles is a critical factor in their clinical translation. This technical guide provides an in-depth overview of the current understanding of this compound biocompatibility, summarizing key quantitative data, detailing experimental protocols, and visualizing potential cellular interaction pathways. While comprehensive biocompatibility data for a single, standardized this compound formulation is not yet fully available in the public domain, this guide synthesizes findings from studies on closely related galactose-functionalized and iron oxide-based nanoparticles to provide a robust framework for researchers.

In Vitro Biocompatibility

The in vitro assessment of this compound biocompatibility is crucial for predicting its potential cytotoxicity and interaction with cellular components. Key parameters evaluated include cell viability, membrane integrity, and hemolytic activity.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental to understanding the dose-dependent effects of this compound on cell health. Commonly employed methods include the MTT, MTS, and LDH assays, which measure metabolic activity and cell membrane integrity, respectively.

Table 1: Summary of In Vitro Cytotoxicity Data for Galactose-Functionalized Nanoparticles

| Nanoparticle Type | Cell Line | Assay | Concentration | Results (Cell Viability %) | Reference |

| Galactomannan-functionalized Iron Oxide Nanoparticles (FeNP/Gal) | HEK-293 (Human Embryonic Kidney) | Not specified | < 800 µg/mL | High viability (not specified quantitatively) | [Source on FeNP/Gal cytotoxicity] |

| Galactose-functionalized Silver Nanoparticles | Neuro-2A (Neuron-like) | Not specified | Not specified | Significantly less toxic than glucose- or citrate-functionalized AgNPs | [1] |

| Galactose-functionalized Silver Nanoparticles | HepG2 (Hepatocyte) | Not specified | Not specified | Significantly less toxic than glucose- or citrate-functionalized AgNPs | [1] |

Note: Data for this compound is limited. This table includes data from nanoparticles with galactose-containing surface modifications to provide relevant context.

Hemocompatibility Assessment

Hemolysis assays are performed to evaluate the interaction of this compound with red blood cells (RBCs) and their potential to cause membrane damage, leading to the release of hemoglobin.

Table 2: Hemolysis Assay Data for Iron Oxide-Based Nanoparticles

| Nanoparticle Type | Concentration | Hemolysis (%) | Interpretation |

| Uncoated Iron Oxide Nanoparticles | Not specified | > 5% | Hemolytic |

| Polymer-coated Iron Oxide Nanoparticles | Not specified | < 5% | Non-hemolytic |

In Vivo Biocompatibility

In vivo studies are essential for evaluating the systemic toxicity, biodistribution, and clearance of this compound. Animal models provide a more complex biological environment to assess the overall safety profile of the nanoparticles.

Systemic Toxicity and Biodistribution